Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate
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Overview
Description
Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrolizine, a bicyclic structure that includes a pyrrole ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-diaminopropane with ethyl acetoacetate, followed by esterification to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate: This compound shares a similar bicyclic structure but includes an imidazole ring instead of a pyrrolizine ring.
Lamellarins: These are natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
Uniqueness
Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate is unique due to its specific structural features and the resulting chemical properties
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2)6-8-4-5-9(10(13)14-3)12(8)7-11/h4-5H,6-7H2,1-3H3 |
InChI Key |
CKGPWCYGSHUTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=C(N2C1)C(=O)OC)C |
Origin of Product |
United States |
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